(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using 1H-NMR and 13C-NMR . The NMR data provides information about the number of hydrogen and carbon atoms in the molecule, their types, and their connectivity .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the substitution of 3-nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For example, the yield, melting point, and NMR data of a similar compound were reported .Scientific Research Applications
- Coumarin-based compounds, like the one , have been investigated for their antibacterial properties . Specifically, this compound was synthesized by coupling 4-methyl-6-nitro-2-oxo-2H-chroman-7-yl 2-chloroacetate with amino thiazine derivatives.
- The same compound showed encouraging antitubercular activity against M. tuberculosis H37Rv, with an MIC of 62.5 µg/mL and 98–99% inhibition .
- The newly synthesized compounds 5h and 5b exhibited high radical scavenging efficacy in DPPH and ABTS bioassays .
Antimicrobial Activity
Antitubercular Activity
Antioxidant Properties
Materials Science and Drug Design
Future Directions
The future directions for the research on “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate” could include further exploration of its applications in drug discovery, materials synthesis, and catalysis. Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights .
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O5/c1-6-5-9(11(17(20)21)12(18)16-6)22-13(19)10-7(14)3-2-4-8(10)15/h2-5H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAQNPCRMSKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate |
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